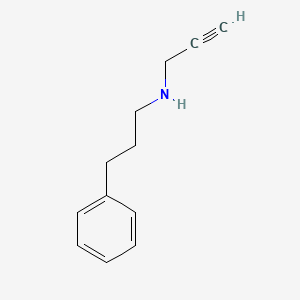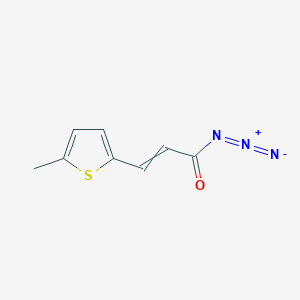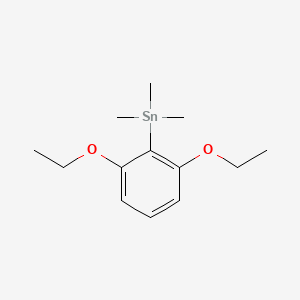
(2,6-Diethoxyphenyl)(trimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Diethoxyphenyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 2,6-diethoxyphenyl group and three methyl groups. Organotin compounds, such as this one, are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Diethoxyphenyl)(trimethyl)stannane typically involves the reaction of 2,6-diethoxyphenyl halides with trimethyltin reagents. A common method includes the use of Grignard reagents or lithium reagents to form the organotin compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
(2,6-Diethoxyphenyl)(trimethyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylstannane group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different organotin derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or halogens can be used to oxidize the tin center.
Reducing Agents: Reducing agents like lithium aluminum hydride can reduce the compound to form different organotin species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin compounds with different functional groups, while oxidation can produce tin oxides or hydroxides .
科学的研究の応用
(2,6-Diethoxyphenyl)(trimethyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Research is ongoing into the use of organotin compounds in drug development, particularly for their potential anticancer properties.
作用機序
The mechanism of action of (2,6-Diethoxyphenyl)(trimethyl)stannane involves its interaction with molecular targets through the tin center. The tin atom can form bonds with various substrates, facilitating reactions such as nucleophilic substitution and oxidative addition. These interactions are crucial for its role as a catalyst and in the formation of organotin derivatives .
類似化合物との比較
Similar Compounds
Trimethyltin Chloride: Another organotin compound with similar reactivity but different substituents.
Tributyltin Hydride: Known for its use in radical reactions and as a reducing agent.
Diethyltin Diiodide: An early discovered organotin compound with different alkyl groups.
Uniqueness
(2,6-Diethoxyphenyl)(trimethyl)stannane is unique due to the presence of the 2,6-diethoxyphenyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and make it suitable for specialized applications in organic synthesis and catalysis .
特性
CAS番号 |
55204-82-5 |
|---|---|
分子式 |
C13H22O2Sn |
分子量 |
329.02 g/mol |
IUPAC名 |
(2,6-diethoxyphenyl)-trimethylstannane |
InChI |
InChI=1S/C10H13O2.3CH3.Sn/c1-3-11-9-6-5-7-10(8-9)12-4-2;;;;/h5-7H,3-4H2,1-2H3;3*1H3; |
InChIキー |
LFBUVVKVTIAVAP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC=C1)OCC)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





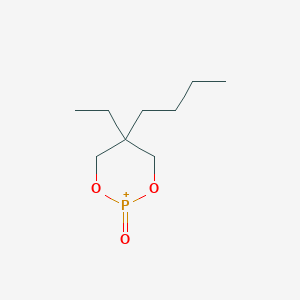
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid](/img/structure/B14625081.png)
![2-Phenyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14625090.png)
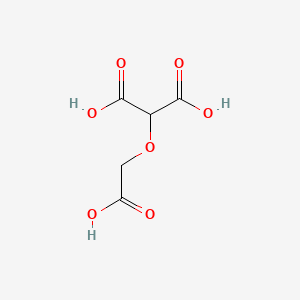
![4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14625098.png)
![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)
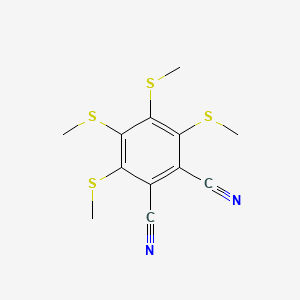
![6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid](/img/structure/B14625134.png)
